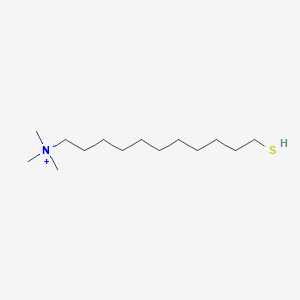
N,N,N-Trimethyl-11-sulfanylundecan-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-11-sulfanylundecan-1-aminium: is an organic compound that belongs to the class of quaternary ammonium salts This compound is characterized by the presence of a sulfanyl group attached to an undecyl chain, which is further connected to a trimethylammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl-11-sulfanylundecan-1-aminium typically involves the reaction of 11-bromoundecane with trimethylamine, followed by the introduction of a sulfanyl group. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Reflux conditions (around 70-80°C)
Catalyst: Sodium or potassium hydroxide to facilitate the nucleophilic substitution reaction
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The sulfanyl group in N,N,N-Trimethyl-11-sulfanylundecan-1-aminium can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: Thiols
Substitution: Various alkylated derivatives
Applications De Recherche Scientifique
Chemistry: N,N,N-Trimethyl-11-sulfanylundecan-1-aminium is used as a surfactant and phase transfer catalyst in organic synthesis. Its ability to stabilize emulsions and facilitate the transfer of reactants between different phases makes it valuable in various chemical reactions.
Biology: In biological research, this compound is employed in the study of membrane proteins and lipid bilayers. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of biological membranes.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs. It is also being investigated for its antimicrobial properties.
Industry: In industrial applications, this compound is used in the formulation of detergents, fabric softeners, and antistatic agents. Its surfactant properties enhance the cleaning efficiency and reduce static cling in textiles.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl-11-sulfanylundecan-1-aminium involves its interaction with lipid bilayers and proteins. The compound can insert itself into lipid membranes, disrupting their structure and increasing permeability. This property is particularly useful in drug delivery, where it facilitates the transport of therapeutic agents across cell membranes.
Molecular Targets and Pathways:
Lipid Bilayers: The compound interacts with the hydrophobic core of lipid bilayers, altering their fluidity and permeability.
Proteins: It can bind to membrane proteins, affecting their conformation and function.
Comparaison Avec Des Composés Similaires
- N,N,N-Trimethyl-11-sulfanylundecan-1-aminium bromide
- This compound chloride
- This compound iodide
Comparison: While these compounds share a similar core structure, the counterion (bromide, chloride, iodide) can influence their solubility, reactivity, and biological activity. For instance, the chloride salt may have better solubility in water compared to the bromide or iodide salts. Additionally, the choice of counterion can affect the compound’s interaction with biological membranes and proteins, leading to variations in their efficacy and applications.
Uniqueness: this compound stands out due to its specific combination of a sulfanyl group and a quaternary ammonium group, which imparts unique chemical and biological properties. Its ability to act as a surfactant, phase transfer catalyst, and antimicrobial agent makes it a versatile compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
468097-10-1 |
|---|---|
Formule moléculaire |
C14H32NS+ |
Poids moléculaire |
246.48 g/mol |
Nom IUPAC |
trimethyl(11-sulfanylundecyl)azanium |
InChI |
InChI=1S/C14H31NS/c1-15(2,3)13-11-9-7-5-4-6-8-10-12-14-16/h4-14H2,1-3H3/p+1 |
Clé InChI |
JIGFLAFZCXIKIU-UHFFFAOYSA-O |
SMILES canonique |
C[N+](C)(C)CCCCCCCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14244967.png)
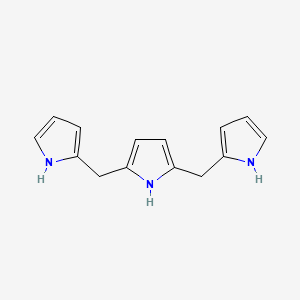
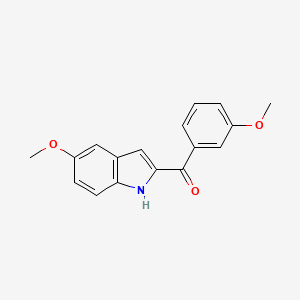
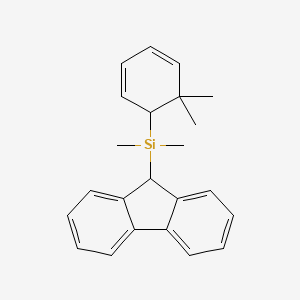
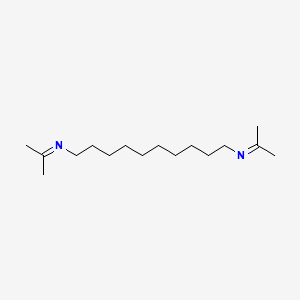
![4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide](/img/structure/B14244997.png)
![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)
![6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole](/img/structure/B14245008.png)


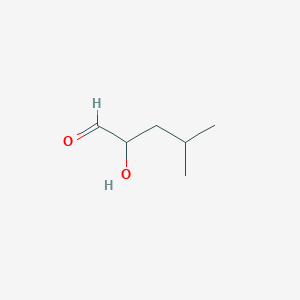
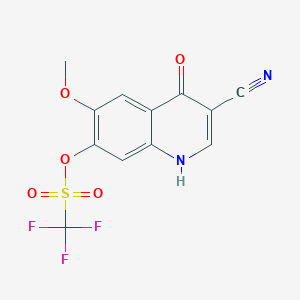
![1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one]](/img/structure/B14245029.png)

